3-(2-Fluorophenyl)-4-methylpyrrolidine
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Overview
Description
3-(2-Fluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a fluorophenyl group attached to a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-methylpyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with 4-methylpyrrolidine under specific conditions. One common method includes the use of a catalyst such as platinum or palladium on carbon, with the reaction carried out in a solvent like acetonitrile or tetrahydrofuran .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves multi-step reactions, including bromination, condensation, and hydrogenation. The use of efficient catalysts and purification techniques like recrystallization is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Scientific Research Applications
3-(2-Fluorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Fluoropyridines: Compounds with similar fluorine substitution, used in various chemical and biological applications.
Uniqueness
3-(2-Fluorophenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI Key |
AGJYNEFJKPZCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
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